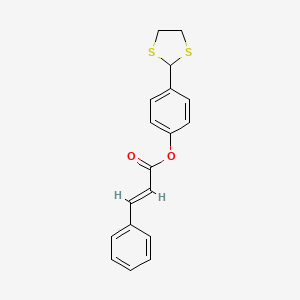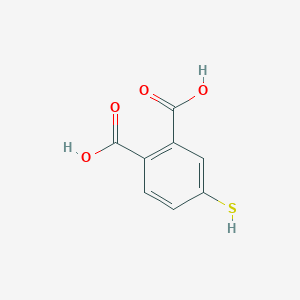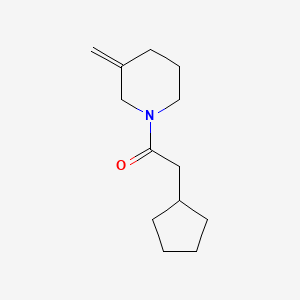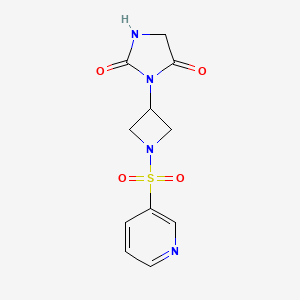
3-(1-(吡啶-3-磺酰基)氮杂环丁烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
非对称四取代吡咯的合成
吡咯是药物和农用化学品中必不可少的杂环化合物。构建具有不同取代基和游离NH基团的吡咯骨架具有挑战性。然而,该化合物可作为非对称四取代NH-吡咯的前体。研究人员已经开发出一种无金属方法合成它们,产率高,对官能团耐受性好。 机理研究表明,氰基加成和迁移的微妙顺序,然后是芳香化形成吡咯骨架 .
螺-氧化吲哚骨架
该化合物可用作螺-氧化吲哚骨架的构建块。 研究人员已经开发出一种高效方法来生产结构多样的螺-氧化吲哚,它们在药物发现和药物化学中具有应用 .
秋水仙碱结合位点抑制剂(CBSI)
该化合物的类似物,特别是3-(丙-1-烯-2-基)氮杂环丁烷-2-酮、3-烯丙基氮杂环丁烷-2-酮和3-(丁-1,3-二烯-1-基)氮杂环丁烷-2-酮,已被设计为秋水仙碱结合位点抑制剂(CBSI)。这些化合物用β-内酰胺(2-氮杂环丁烷酮)骨架替换了喜树碱A-4 (CA-4) 的亚甲基桥。 CBSI由于其微管去稳定作用,在癌症治疗中具有希望 .
作用机制
Target of Action
The compound “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” contains an azetidine ring, which is a four-membered cyclic amine . Azetidine derivatives have been found in many biologically active compounds, including penicillin and cephalosporin antibiotics . Therefore, it’s possible that “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” might interact with bacterial cell wall synthesis enzymes, which are the targets of penicillin and cephalosporin.
Mode of Action
If “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” does indeed target bacterial cell wall synthesis enzymes, it might inhibit the cross-linking of peptidoglycan strands, leading to weakened bacterial cell walls and ultimately bacterial cell death .
Biochemical Pathways
The potential inhibition of bacterial cell wall synthesis would affect the peptidoglycan biosynthesis pathway, disrupting the formation of a major component of the bacterial cell wall .
Result of Action
If “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione” acts as an inhibitor of bacterial cell wall synthesis, the result of its action would be the death of susceptible bacteria, potentially making it useful as an antibiotic .
属性
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c16-10-5-13-11(17)15(10)8-6-14(7-8)20(18,19)9-2-1-3-12-4-9/h1-4,8H,5-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJDTLSBKMFAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

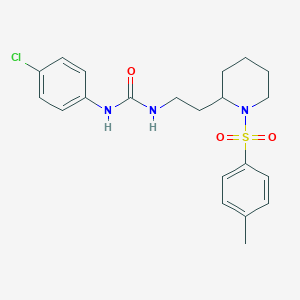
![[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate](/img/structure/B2545502.png)
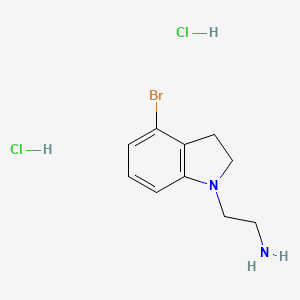
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)
![[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol](/img/structure/B2545507.png)
![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)
![2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2545509.png)

![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)
